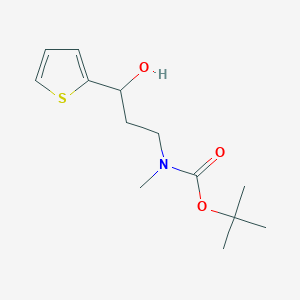
tert-butyl N-(3-hydroxy-3-thiophen-2-ylpropyl)-N-methylcarbamate
Description
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom. The presence of the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Properties
CAS No. |
939757-32-1 |
|---|---|
Molecular Formula |
C13H21NO3S |
Molecular Weight |
271.38 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxy-3-thiophen-2-ylpropyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H21NO3S/c1-13(2,3)17-12(16)14(4)8-7-10(15)11-6-5-9-18-11/h5-6,9-10,15H,7-8H2,1-4H3 |
InChI Key |
ZBJUPUZPFGMEOC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)CCC(C1=CC=CS1)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC(C1=CC=CS1)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thiophene derivatives and carbamate precursors.
Reaction Conditions: The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Synthetic Routes: Common synthetic routes include condensation reactions, esterification, and carbamate formation.
Industrial Production: Industrial production methods may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups using reagents like sodium methoxide.
Hydrolysis: Hydrolysis of the ester group in acidic or basic conditions can yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester can be compared with other similar compounds, such as:
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound features a phenyl ring instead of a thiophene ring, resulting in different chemical properties and reactivity.
Thymol-based paracetamol analogues: These compounds have a thymol moiety and exhibit antioxidant and antimicrobial activities.
The uniqueness of (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester lies in its thiophene ring, which imparts distinct electronic and steric properties, making it suitable for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


